2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate
Description
This compound features a 1,3-thiazolidine core substituted with two methyl carboxylate groups at positions 2 and 2. The thiazolidine ring is further functionalized at position 3 with an acetyl group linked to a 4-(3,4-dichlorophenyl)piperazine moiety. The methyl ester groups likely improve solubility compared to free carboxylic acid derivatives. This structural profile suggests applications in medicinal chemistry, particularly for targets involving serotonin or dopamine receptors due to the piperazine pharmacophore .
Properties
IUPAC Name |
dimethyl 3-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl]-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O5S/c1-28-18(26)15-11-30-17(19(27)29-2)24(15)16(25)10-22-5-7-23(8-6-22)12-3-4-13(20)14(21)9-12/h3-4,9,15,17H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMQAAJZXEEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate, commonly referred to as a thiazolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : C19H23Cl2N3O5S
- Molar Mass : 476.37 g/mol
- CAS Number : 339012-82-7
| Property | Value |
|---|---|
| Boiling Point | 639.8 ± 55.0 °C |
| Density | 1.407 ± 0.06 g/cm³ |
| pKa | 5.56 ± 0.10 |
These properties indicate a stable compound that can be synthesized and characterized for further biological evaluation.
Antidiabetic Effects
Thiazolidine derivatives are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that compounds similar to 2,4-Dimethyl thiazolidine derivatives exhibit hypoglycemic effects by improving insulin resistance and enhancing glucose uptake in adipocytes .
Antimicrobial Properties
The thiazolidine scaffold has been associated with antimicrobial activity. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial strains by targeting specific metabolic pathways. The presence of the piperazine moiety in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .
Antioxidant Activity
The antioxidant properties of this compound stem from its ability to scavenge reactive oxygen species (ROS). Thiazolidine derivatives have demonstrated significant antioxidant activity comparable to standard antioxidants like ascorbic acid. This property suggests potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
-
Study on Insulin Sensitivity :
A study investigated the effects of thiazolidinedione analogs on insulin sensitivity in diabetic models. The results indicated that these compounds significantly reduced blood glucose levels and improved insulin sensitivity markers in both in vitro and in vivo settings . -
Antimicrobial Evaluation :
In a comparative study of various thiazolidine derivatives, it was found that those containing piperazine rings exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents . -
Antioxidant Screening :
A series of thiazolidinone hybrids were synthesized and screened for antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compounds similar to the target molecule showed significant scavenging activity against free radicals, indicating their potential therapeutic applications in oxidative stress-related conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit promising anticancer properties. The compound's structural components, particularly the thiazolidine and piperazine moieties, are known to interact with biological targets involved in cancer proliferation.
- Mechanism of Action : The thiazolidine ring can enhance lipophilicity, facilitating cell membrane penetration and targeting cancer cells effectively. Studies have shown that derivatives with similar structures can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
- Case Studies : In vitro studies have demonstrated that compounds related to 2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate exhibit cytotoxic effects against various cancer cell lines such as HCT116 and MCF7 . These findings suggest a potential for developing new anticancer agents based on this compound.
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent.
- Activity Spectrum : Preliminary studies indicate that compounds derived from thiazolidines possess significant antibacterial activity against gram-positive bacteria while showing moderate effects against gram-negative strains .
- Research Findings : A study focusing on similar thiazolidine derivatives reported effective inhibition of bacterial growth in strains like Bacillus cereus and Bacillus thuringiensis . This highlights the compound's potential utility in treating bacterial infections.
Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
- Synthesis Methodology : The synthetic route typically includes coupling reactions involving thiazolidine derivatives and piperazine-based compounds under controlled conditions to ensure regioselectivity and high yield .
- Optimization Studies : Research has focused on optimizing reaction conditions such as temperature, solvent choice, and catalyst use to enhance the efficiency of synthesis while maintaining the integrity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a thiazolidine ring, dual methyl carboxylates, and a piperazine-dichlorophenyl system. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparisons
*Calculated based on formula C₂₀H₂₀Cl₂N₃O₅S.
Key Findings:
Thiazolidine vs.
Piperazine Modifications : Unlike ’s Fmoc-protected piperazine, the target compound’s piperazine is uncharged and substituted with a dichlorophenyl group, enhancing CNS penetration .
Carboxylate Diversity : The dual methyl carboxylates in the target compound contrast with ’s mixed ethyl/methyl esters, which may alter bioavailability and hydrolysis rates .
Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., thiazolidine formation, piperazine acetylation), akin to the methods in but with dichlorophenyl integration .
Q & A
Q. Yield Optimization Strategies :
Q. Table 1: Yield Comparison Under Different Conditions
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Acetylation | THF | K₂CO₃ | 72 |
| Acetylation | DCM | Et₃N | 68 |
| Thiazolidine coupling | DCM | DCC | 65 |
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Confirm the presence of the acetylpiperazine moiety (δ ~3.5–4.0 ppm for piperazine protons, δ ~170–175 ppm for carbonyl carbons) and thiazolidine ring protons (δ ~5.2 ppm for the methylene group) .
- IR Spectroscopy : Detect characteristic C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₂₃Cl₂N₃O₅S: 524.09; observed: 524.12) .
- HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Aim for ≥95% purity for biological assays .
Advanced: What experimental strategies address challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
Crystallization is complicated by the compound’s conformational flexibility (piperazine and thiazolidine rings). Strategies include:
Solvent Screening : Use mixed solvents (e.g., DCM/hexane or methanol/water) to induce slow crystal growth .
Salt Formation : Co-crystallize with trifluoroacetic acid (TFA) to stabilize the piperazine nitrogen via protonation, as seen in analogous piperazinium salts (e.g., reports a TFA salt with resolved crystal structure) .
Temperature Gradients : Gradual cooling from 40°C to 4°C over 72 hours to promote ordered packing.
Key Challenge : The dichlorophenyl group’s steric bulk may hinder lattice formation. Consider modifying crystallization conditions for analogs with smaller substituents for comparative studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3,4-dichlorophenyl group?
Answer:
SAR studies should systematically vary the aryl substituents on the piperazine ring while keeping the thiazolidine core constant:
Synthetic Modifications :
- Replace 3,4-dichlorophenyl with 4-fluorophenyl , 3-methoxyphenyl , or unsubstituted phenyl to assess electronic and steric effects.
- Use Suzuki-Miyaura coupling for introducing diverse aryl groups .
Biological Assays :
Q. Table 2: Hypothetical SAR Data
| Substituent | Receptor Binding IC₅₀ (nM) | LogP |
|---|---|---|
| 3,4-Cl₂ | 12 ± 1.5 | 3.8 |
| 4-F | 45 ± 3.2 | 2.9 |
| 3-OCH₃ | 78 ± 4.1 | 2.5 |
Advanced: What methodologies resolve discrepancies in reported spectroscopic data for this compound?
Answer:
Discrepancies in NMR or MS data often arise from impurities, solvent effects, or tautomerism. Mitigation strategies:
Reproducibility Checks : Repeat synthesis and characterization in triplicate using standardized protocols .
Deuterated Solvent Calibration : Ensure chemical shifts are referenced to residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for 1H NMR).
High-Resolution Validation : Use HRMS to confirm molecular formulas, ruling out isobaric impurities .
Dynamic NMR Studies : Investigate temperature-dependent splitting of piperazine protons caused by ring inversion .
Advanced: How can metabolic stability be assessed for this compound in preclinical studies?
Answer:
Evaluate metabolic stability using:
In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) .
CYP Enzyme Inhibition Screening : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates to identify potential drug-drug interactions .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
Q. Table 3: Metabolic Stability Parameters
| Species | Clₜₙₜ (µL/min/mg) | t₁/₂ (min) |
|---|---|---|
| Human | 25 ± 3 | 28 |
| Rat | 38 ± 4 | 18 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
